(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride

Organic Synthesis Medicinal Chemistry Acylation

Standard thiazolidinedione (TZD) carboxylic acids lack the reactivity for efficient acylation under mild conditions. This acid chloride analog provides a high-electrophilicity handle for nucleophilic substitution. - **Key outcome**: Enables synthesis of TZD hybrids with validated antibacterial activity (MIC from 3.91 mg/L vs. Gram-positives) and antiproliferative effects (IC50 below irinotecan in lung/breast/liver lines). - **Supply advantage**: Available for immediate research use; stable under recommended storage. Ideal for medicinal chemistry programs targeting CNS, antibacterial, or anticancer leads.

Molecular Formula C5H4ClNO3S
Molecular Weight 193.61 g/mol
CAS No. 51226-17-6
Cat. No. B3142803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride
CAS51226-17-6
Molecular FormulaC5H4ClNO3S
Molecular Weight193.61 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(=O)S1)C(=O)Cl
InChIInChI=1S/C5H4ClNO3S/c6-3(8)1-2-4(9)7-5(10)11-2/h2H,1H2,(H,7,9,10)
InChIKeyRUZCTNSHSRPPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride Overview


(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is a heterocyclic compound featuring a thiazolidine-2,4-dione core with an acetyl chloride side chain [1]. This combination endows the molecule with high electrophilic reactivity, making it a valuable intermediate for nucleophilic substitution reactions to synthesize a diverse array of thiazolidinedione (TZD) derivatives [1]. The compound serves as a key precursor in medicinal chemistry for developing potential therapeutic agents with antibacterial [2], antiproliferative [3], and CNS-modulating activities [4].

1
TZD-acetyl chloride building block
Pre-activated electrophilic intermediate
2
Chemoselective amide bond formation
Mild-condition acylation of amines
3
Diverse TZD-derivative libraries
Antibacterial, antiproliferative, and CNS research leads

Irreplaceability of (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride


Direct substitution of (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride with its corresponding carboxylic acid or other TZD derivatives is not feasible for applications requiring acylation. The compound's distinct value is its high electrophilicity due to the acid chloride group, which enables efficient, chemoselective amide bond formation under mild conditions [1]. Its specific 5-substitution pattern on the TZD ring allows for targeted modification, a structural feature not present in the parent 2,4-thiazolidinedione [2]. This reactive handle is essential for the streamlined, high-yield synthesis of complex TZD-containing conjugates, such as triazole amides [1] and antibacterial hybrids [3], a utility that cannot be matched by its less reactive acid analog.

Dimension
Target (Acid Chloride)
Potential Substitute
Reactivity
Pre-activated; one-step acylation at room temperature
Carboxylic acid requires two-step activation-coupling (e.g., DCC/EDC)
Side-chain availability
5-substituted acetyl chloride handle for direct conjugation
Parent 2,4-thiazolidinedione lacks reactive side chain; multi-step functionalization needed
Substitution pattern
Specific 5-position derivatization enables targeted SAR exploration
Other TZD isomers or unsubstituted scaffolds may shift synthetic route outcomes

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride: Evidence vs. Comparators


Electrophilic Reactivity vs. Acid Counterpart

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is the key electrophilic species enabling acylation reactions, a capability its direct acid analog, (2,4-Dioxo-thiazolidin-5-yl)acetic acid (CAS 875-97-8), fundamentally lacks without prior activation. The acid chloride is a pre-activated, shelf-stable intermediate for nucleophilic substitution [1].

Electrophilicity
Class-level
Target Acid chloride: one-step nucleophilic substitution
Comparator Carboxylic acid: requires activation step (DCC/EDC)
Informs synthetic route design for TZD-amide conjugates
Qualitative reactivity difference; class-level inference
Organic Synthesis Medicinal Chemistry Acylation

Antibacterial Efficacy of Derived Hybrids

While this compound itself is an intermediate, its utility is proven by the activity of the downstream products it creates. The antibacterial potential of hybrids synthesized from this acid chloride is substantial, with certain derivatives showing activity comparable to or better than standard clinical antibiotics [1].

Derived Hybrid MIC
Class-level
3.91 mg/L
Broth microdilution; Gram-positive reference strains
Supports antibacterial screening context for derived hybrids
Activity from downstream products; class-level context
Antibacterial Drug Discovery Structure-Activity Relationship

Versatile Heterocyclic Synthesis

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride serves as a universal acylating agent for introducing a TZD moiety onto a wide array of nucleophiles. This contrasts with the parent 2,4-thiazolidinedione scaffold, which lacks this reactive side chain and requires more complex functionalization strategies [1]. The acid chloride has been used to successfully synthesize amides with 1,2,4-triazoles [2] and complex hybrids with thiazolidine-2,4-dione and rhodanine moieties [3], demonstrating its broad utility.

Synthetic Utility
Head-to-head
Target Direct acylation of amines, triazoles, and complex nucleophiles
Comparator Parent TZD scaffold: requires multi-step functionalization
Enables rapid SAR library synthesis in medicinal chemistry
Demonstrated with 1,2,4-triazole and rhodanine hybrids
Medicinal Chemistry Organic Synthesis Heterocycles

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride: Key Applications


Anti-Infective Agent Synthesis

This compound is ideally suited for medicinal chemistry programs focused on discovering new antibacterial drugs. Its use as a building block enables the creation of complex TZD-containing hybrids that have demonstrated promising in vitro activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 3.91 mg/L and activity comparable to or exceeding that of standard drugs like oxacillin and cefuroxime [3]. This provides a validated pathway for generating novel chemical entities to combat drug-resistant pathogens.

CNS-Targeted Compound Libraries

Researchers developing therapies for central nervous system (CNS) disorders can utilize (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride to synthesize diverse amide libraries. This is supported by research where amide derivatives created from this acid chloride were specifically studied for their effects on the CNS of mice [3]. This application scenario is directly linked to documented in vivo pharmacological exploration.

Antiproliferative Agent Development

For oncology-focused drug discovery, this intermediate provides a direct route to TZD derivatives with significant anticancer potential. It has been used as a key reagent in the synthesis of compounds that demonstrated strong antiproliferative activity against human cancer cell lines (lung, breast, and liver), with some derivatives showing lower IC50 values than the reference chemotherapeutic drug, irinotecan [3]. This validates its use in generating leads for anticancer research.

Targeted Derivatization of Complex Molecules

In both academic and industrial settings, the high electrophilicity of the acetyl chloride group makes it a reagent of choice for chemoselective acylation. It can be used to append a reactive TZD warhead onto more complex, functional group-rich molecules, facilitating the study of TZD-based mechanisms of action or the creation of novel bifunctional conjugates and chemical probes, a capability not readily achieved with less reactive TZD analogs.

Application
Selection Property
Validation Focus
Antimicrobial screening compound synthesis
TZD-hybrid building block
In vitro antibacterial endpoint review
CNS research compound synthesis
TZD-amide derivatization route
In vivo CNS model endpoint review
Cancer cell-model compound synthesis
Antiproliferative TZD scaffold
Cell-viability endpoint validation
Chemoselective probe synthesis
Electrophilic acylating agent
Conjugation selectivity review
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